molecular formula C20H20FN3O2 B4505732 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4505732
M. Wt: 353.4 g/mol
InChI Key: QNGZHUIMYNMKNW-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a structurally complex acetamide derivative featuring a bicyclo[2.2.1]heptene (norbornene) moiety, a pyridazinone core substituted with a 4-fluorophenyl group, and an acetamide linker. The norbornene system introduces steric rigidity and lipophilicity, while the pyridazinone ring and fluorophenyl group are associated with bioactivity, particularly in targeting enzymes like histone deacetylases (HDACs) . This compound’s unique architecture distinguishes it from conventional pyridazinone derivatives, making it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-17-5-3-14(4-6-17)18-7-8-20(26)24(23-18)12-19(25)22-11-16-10-13-1-2-15(16)9-13/h1-8,13,15-16H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGZHUIMYNMKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide” likely involves multiple steps, including the formation of the bicyclic structure, the introduction of the fluorophenyl group, and the construction of the pyridazinone ring. Typical synthetic routes might include:

    Formation of the bicyclic structure: This could be achieved through a Diels-Alder reaction, which is a common method for constructing bicyclic systems.

    Introduction of the fluorophenyl group: This might involve a nucleophilic aromatic substitution reaction.

    Construction of the pyridazinone ring: This could be done through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its fluorophenyl group might enhance its binding affinity to certain targets.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide” exerts its effects would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or ion channels. The fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological differences between the target compound and related pyridazinone derivatives.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name (IUPAC) Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities References
Target Compound :
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Pyridazinone + acetamide - Bicyclo[2.2.1]hept-5-en-2-ylmethyl
- 4-Fluorophenyl
~385.4 (estimated) Potential HDAC inhibition,
anticancer activity (inferred)
N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone + acetamide - 5-Chloro-2-methylphenyl
- 4-Fluorophenyl
357.8 Enhanced binding affinity due to halogenation;
anti-inflammatory activity
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide Pyridazinone + acetamide - o-Tolyl (2-methylphenyl)
- 4-Fluorophenyl
325.3 Anticancer activity via HDAC inhibition;
improved solubility from methyl group
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone + acetamide - 2,4-Dimethoxyphenyl
- 4-Fluorophenyl
365.4 Increased solubility (methoxy groups);
kinase modulation
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone + acetamide - 2-Chlorophenyl
- 2-Fluorophenyl
357.8 Dual halogenation enhances stability;
anti-inflammatory and antimicrobial activity

Structural and Physicochemical Differences

Norbornene vs. This moiety may also increase lipophilicity, improving blood-brain barrier penetration . In contrast, methoxy-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polar groups, favoring pharmacokinetic profiles .

Halogenation Effects: Fluorine at the 4-position (common in all compounds) enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation .

Molecular Weight and Bioavailability: The norbornene-containing target compound (~385.4 g/mol) is heavier than simpler derivatives (e.g., 325.3 g/mol in ), which may affect oral absorption but could enhance tissue retention.

Research Findings and Implications

  • Synthetic Challenges : The bicyclo[2.2.1]heptene moiety requires specialized synthetic routes (e.g., Diels-Alder reactions) compared to simpler aryl substitutions, increasing production complexity .
  • Pharmacokinetics: Higher lipophilicity of the target compound may necessitate formulation optimization (e.g., nanocarriers) to improve bioavailability .
  • Therapeutic Potential: Preclinical studies on analogous compounds suggest promise in oncology, particularly for resistant cancers, but in vivo efficacy data for the target compound remain pending .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves:

  • Amide coupling : Use coupling agents like EDCI/HOBt for attaching the bicycloheptenylmethylamine to the pyridazinone-acetic acid core under nitrogen at 0–5°C to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or acetic acid improves intermediate solubility .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol ensure high purity (>95%) .
  • Analytical monitoring : TLC (Rf = 0.3–0.5 in 7:3 hexane/ethyl acetate) and NMR (δ 7.2–8.1 ppm for aromatic protons) track reaction progress .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • 1H/13C NMR : Verify bicycloheptene protons (δ 1.5–2.8 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 396.1425) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and pyridazinone N-H bends (~3300 cm⁻¹) .

Q. What methodologies are recommended for preliminary biological activity screening?

  • In vitro enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) at 1–100 µM concentrations, using fluorogenic substrates .
  • Cell-based assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50 calculations .
  • Control experiments : Compare with structurally similar analogs (e.g., 4-chlorophenyl derivatives) to assess substituent effects .

Q. How do physicochemical properties influence experimental design?

Key properties include:

  • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤1% v/v in assays) .
  • LogP : Predicted logP ~2.8 (via ChemDraw) suggests moderate membrane permeability .
  • Stability : Degradation in acidic conditions (pH <3) requires storage at −20°C under nitrogen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO2) or bulky groups (e.g., -CF3) to modulate target binding .
  • Scaffold hopping : Replace pyridazinone with pyrimidinone or triazinone cores to assess ring size impact on bioactivity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with HDAC active sites .

Q. What mechanistic approaches elucidate the compound’s mode of action?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant enzymes (KD values) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions .
  • Gene expression profiling : RNA-seq analysis of treated cells identifies downstream pathways (e.g., apoptosis markers) .

Q. How should researchers resolve contradictions in biological data?

  • Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects .
  • Metabolite screening : Use LC-MS to detect degradation products that may skew activity .
  • Orthogonal assays : Confirm HDAC inhibition via both fluorometric and Western blot (acetyl-histone H3) methods .

Q. What strategies improve synthetic yield for scale-up?

  • Catalyst optimization : Replace HCl with p-toluenesulfonic acid (PTSA) in cyclization steps to enhance efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (from 12 hr to 2 hr) for pyridazinone formation at 100°C .
  • Flow chemistry : Implement continuous processing for intermediates prone to oxidation .

Q. How can derivatives be synthesized to enhance bioavailability?

  • Prodrug design : Introduce phosphate esters at the acetamide group to improve solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the bicycloheptene moiety to prolong half-life .
  • Salt formation : Prepare hydrochloride salts to enhance crystallinity and stability .

Q. What advanced techniques validate target engagement in vivo?

  • PET radiolabeling : Synthesize 18F-labeled analogs for biodistribution studies in murine models .
  • Click chemistry : Incorporate alkyne handles for fluorescent probe conjugation in tissue imaging .
  • CRISPR-Cas9 knockout : Validate target specificity using HDAC-knockout cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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